2,3-Dibromo-5-fluorobenzaldehyde
Overview
Description
“2,3-Dibromo-5-fluorobenzaldehyde” is an organic compound. It is a derivative of benzaldehyde, which is a type of aromatic aldehyde . The compound has two bromine atoms and one fluorine atom attached to the benzene ring, along with an aldehyde group .
Synthesis Analysis
The synthesis of similar compounds, such as 2-Bromo-5-fluorobenzaldehyde, involves the reaction of 2-bromo-5-fluorotoluene with N-bromosuccinimide . Another method involves the bromination of 3-fluorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) .Molecular Structure Analysis
The molecular structure of “2,3-Dibromo-5-fluorobenzaldehyde” consists of a benzene ring with two bromine atoms, one fluorine atom, and an aldehyde group attached to it . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .Scientific Research Applications
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds, such as 5-fluorouracil (5-FU) and its derivatives, play a significant role in medicinal chemistry, particularly in cancer chemotherapy. 5-FU and its prodrugs, like capecitabine, UFT, and S-1, have been extensively studied for their antitumor activities against various cancers. These compounds act through inhibition of thymidylate synthase or incorporation into RNA and DNA, leading to cytotoxic effects in cancer cells. The presence of fluorine atoms in these molecules is crucial for their biological activity, suggesting that 2,3-Dibromo-5-fluorobenzaldehyde could serve as a precursor for synthesizing novel fluorinated therapeutic agents with potential anticancer properties (Malet-Martino & Martino, 2002); (Maehara, 2003).
Brominated Intermediates in Organic Synthesis
Brominated intermediates are valuable in organic synthesis for constructing complex molecules, including pharmaceuticals and agrochemicals. They are often used in halogenation reactions, cross-coupling reactions, and as building blocks for heterocyclic compounds. Given the bromine content in 2,3-Dibromo-5-fluorobenzaldehyde, it could be utilized in similar synthetic applications to create novel compounds with potential biological or material applications (Zuiderveen, Slootweg, & de Boer, 2020).
Fluoroalkylation in Aqueous Media
The incorporation of fluoroalkyl groups into organic molecules enhances their properties, making them valuable in the development of pharmaceuticals, agrochemicals, and materials. Aqueous fluoroalkylation reactions, including those involving fluorobenzaldehydes, have gained attention for their environmentally friendly and efficient approach to introducing fluorinated groups. The presence of a fluorine atom in 2,3-Dibromo-5-fluorobenzaldehyde suggests its potential utility in fluoroalkylation reactions conducted in aqueous media, contributing to greener synthesis methods (Song, Han, Zhao, & Zhang, 2018).
properties
IUPAC Name |
2,3-dibromo-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEFVHKGMRZXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-5-fluorobenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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